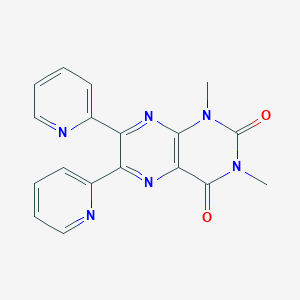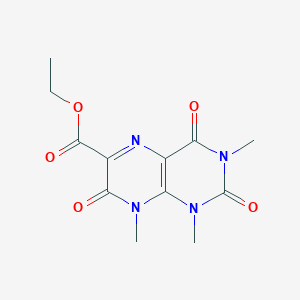
6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C6H10N4O2, and it has a molecular weight of 170.17 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes in a ratio of 1:1:2. This reaction yields the respective 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in good to moderate yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) or other nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound exhibits high electrophilic nature, which allows it to interact with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of key enzymes or receptors, resulting in its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1-methyl-1H-pyrimidine-2,4-dione: Similar structure but with a methyl group instead of a dimethylamino group.
6-Amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione: Contains a pyrrolo ring fused to the pyrimidine ring.
6-(dimethylamino)-1H-pyrimidine-2,4-dione: Similar structure but without the amino group at position 6 .
Uniqueness
6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione is unique due to its combination of an amino group and a dimethylamino group on the pyrimidine ring. This unique structure contributes to its diverse chemical reactivity and wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
89488-99-3 |
|---|---|
Molekularformel |
C6H10N4O2 |
Molekulargewicht |
170.17g/mol |
IUPAC-Name |
6-amino-1-(dimethylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H10N4O2/c1-9(2)10-4(7)3-5(11)8-6(10)12/h3H,7H2,1-2H3,(H,8,11,12) |
InChI-Schlüssel |
FVCASHTZDYPQDZ-UHFFFAOYSA-N |
SMILES |
CN(C)N1C(=CC(=O)NC1=O)N |
Kanonische SMILES |
CN(C)N1C(=CC(=O)NC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[2-Amino-4-(pentyloxy)-7-pteridinyl]sulfanyl}-1-phenylethanone](/img/structure/B371985.png)





![Diethyl 2-(acetylamino)-2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-pteridinyl)methyl]malonate](/img/structure/B371996.png)



